1-Cyclohexyl-2-buten-1-ol 1-Cyclohexyl-2-buten-1-ol
Brand Name: Vulcanchem
CAS No.: 18736-82-8
VCID: VC0103464
InChI: InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+
SMILES: CC=CC(C1CCCCC1)O
Molecular Formula: C10H18O
Molecular Weight: 154.25

1-Cyclohexyl-2-buten-1-ol

CAS No.: 18736-82-8

Cat. No.: VC0103464

Molecular Formula: C10H18O

Molecular Weight: 154.25

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-2-buten-1-ol - 18736-82-8

Specification

CAS No. 18736-82-8
Molecular Formula C10H18O
Molecular Weight 154.25
IUPAC Name (E)-1-cyclohexylbut-2-en-1-ol
Standard InChI InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+
SMILES CC=CC(C1CCCCC1)O

Introduction

Chemical Structure and Fundamental Properties

1-Cyclohexyl-2-buten-1-ol features a cyclohexyl group attached to a butenol chain with a double bond between the second and third carbon atoms. The hydroxyl (-OH) group is positioned at the first carbon, classifying it as a primary alcohol . This structural arrangement gives the compound both hydrophilic and hydrophobic characteristics, influencing its physical properties and chemical behaviors.

The compound exists in multiple stereoisomeric forms, including cis and trans configurations due to the double bond in the butenol chain . These different geometric isomers may exhibit slightly different physical properties and reactivity patterns, though they share the same molecular formula and weight.

Basic Physical and Chemical Properties

1-Cyclohexyl-2-buten-1-ol typically appears as a colorless to pale yellow liquid with a characteristic odor . Its physical state at room temperature is liquid, with a boiling point of approximately 114°C . The compound demonstrates good solubility in common organic solvents but limited solubility in water due to its predominant hydrophobic character from the cyclohexyl group .

Molecular Identification Data

The following table summarizes the key identification parameters for 1-Cyclohexyl-2-buten-1-ol:

ParameterValue
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.2493 g/mol
CAS Registry Numbers18736-82-8, 79605-62-2 (specific isomer)
IUPAC Standard InChIInChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+
SMILES NotationCC=CC(C1CCCCC1)O
PubChem Compound ID5358342

Structural Characteristics and Isomerism

1-Cyclohexyl-2-buten-1-ol presents an interesting case of stereochemistry due to the presence of the double bond in the butenol chain. The compound exists primarily in two geometric configurations:

Stereochemical Variations

The compound is commercially available as a mixture of cis and trans isomers . These isomeric forms arise from the different spatial arrangements around the double bond between the second and third carbon atoms of the butenol chain. The trans isomer (E configuration) is denoted as (E)-1-cyclohexylbut-2-en-1-ol, while the cis isomer (Z configuration) may be identified as (1R,2Z)-1-cyclohexylbut-2-en-1-ol .

These stereochemical variations can influence the compound's reactivity, biological activity, and physical properties such as boiling point and solubility. The commercial product is typically supplied as a mixture of both isomers, with purities generally exceeding 95% .

Physical and Chemical Data

The physical and chemical properties of 1-Cyclohexyl-2-buten-1-ol determine its behavior in various environments and applications. These properties are summarized in the following comprehensive data table:

PropertyValueReference
Physical StateLiquid
ColorColorless to pale yellow
Boiling Point114°C
Molecular Weight154.2493 g/mol
SolubilitySoluble in organic solvents; limited water solubility
Purity (Commercial)≥95.0% (GC)
AppearanceLiquid with distinctive odor

Chemical Reactivity and Behavior

1-Cyclohexyl-2-buten-1-ol exhibits reactivity patterns characteristic of both secondary alcohols and alkenes, making it a versatile compound in organic synthesis . The hydroxyl group and double bond serve as reactive sites for various transformations.

Key Reaction Pathways

The compound can participate in several reaction types including:

  • Dehydration reactions: The hydroxyl group can be eliminated to form additional unsaturated compounds

  • Oxidation reactions: The alcohol functionality can be oxidized to corresponding aldehydes or ketones

  • Addition reactions: The double bond can undergo electrophilic additions

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters

These reaction pathways make 1-Cyclohexyl-2-buten-1-ol valuable in organic synthesis as both a starting material and intermediate for more complex molecules.

Applications and Research Findings

1-Cyclohexyl-2-buten-1-ol has been investigated in various research contexts and has shown potential in multiple application areas.

Research Findings

Research has identified 1-Cyclohexyl-2-buten-1-ol in plant extracts and has explored its role in studies involving microbial bioinoculants that enhance phytocompound accumulation in plants. The compound's unique structure makes it a subject of interest in diverse chemical and biological studies, though specific detailed findings remain limited in the available literature.

Product DescriptionPurityStatePrice Range (as of April 2025)Estimated Delivery
1-Cyclohexyl-2-buten-1-ol (cis- and trans- mixture)>95.0% (GC)Liquid115.00 € (5g)Mon 14 Apr 25
1-Cyclohexylbut-2-en-1-ol95%Liquid37.00 € - 153.00 €Mon 21 Apr 25
1-Cyclohexyl-2-buten-1-ol90% techLiquid131.00 €Thu 24 Apr 25

The compound is typically supplied in small quantities (1-5g) for research purposes .

Spectroscopic Characterization

Spectroscopic data play a crucial role in confirming the structure and purity of 1-Cyclohexyl-2-buten-1-ol. The National Institute of Standards and Technology (NIST) has compiled spectroscopic information for this compound.

Infrared Spectroscopy

Gas phase IR spectra of 1-Cyclohexyl-2-buten-1-ol are available through the NIST Chemistry WebBook. These spectra provide fingerprint identification of the compound by highlighting key functional groups including:

  • O-H stretching (hydroxyl group)

  • C=C stretching (double bond)

  • C-H stretching (aliphatic groups)

  • C-O stretching (alcohol)

The IR spectrum serves as a valuable tool for confirming the identity and purity of synthesized or isolated 1-Cyclohexyl-2-buten-1-ol samples.

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